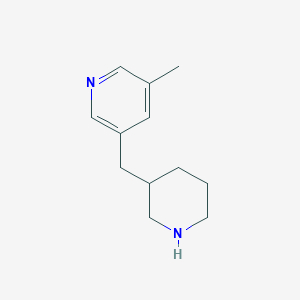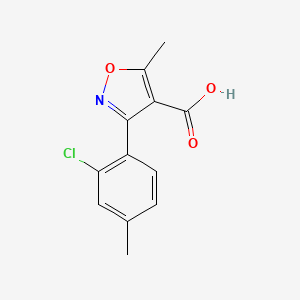
(3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine is a chemical compound with a complex structure that includes a pyrazole ring and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-bis-aminomethyl-cyclohexane with 1-H-Pyrazole-1-(N,N-bis(tert-butoxycarbonyl)carboxamidine) in tetrahydrofuran (THF) at room temperature . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, ammonia, and various catalysts such as nickel supported on silica/alumina . Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Applications De Recherche Scientifique
(3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, (3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine stands out due to its unique combination of a pyrazole ring and a cyclohexyl group
Propriétés
Formule moléculaire |
C12H21N3 |
|---|---|
Poids moléculaire |
207.32 g/mol |
Nom IUPAC |
[3-methyl-1-(4-methylcyclohexyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C12H21N3/c1-9-3-5-12(6-4-9)15-8-11(7-13)10(2)14-15/h8-9,12H,3-7,13H2,1-2H3 |
Clé InChI |
XNJNWZCVZNXDCI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)N2C=C(C(=N2)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















